2-(2-Chlorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
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Description
2-(2-Chlorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Agents
Compounds incorporating elements such as chlorophenyl, pyrazine, oxadiazole, and piperidine have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial effects. For instance, novel biologically potent heterocyclic compounds combining oxazole, pyrazoline, and pyridine have shown promising anticancer activity against a variety of cancer cell lines and exhibited notable in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021). These findings underscore the potential utility of such compounds in overcoming microbe resistance to pharmaceutical drugs and in the development of new anticancer therapies.
Molluscicidal Activity
Derivatives of compounds with similar structural motifs have also been explored for their molluscicidal activity, indicative of their potential use in controlling snail populations that serve as vectors for parasitic diseases. A study on triaryl-5-chloropyrazoles, among other derivatives, revealed moderate activity against Biomphalaria alexandrina snails, highlighting the versatility of these compounds in various biological applications (Abdelrazek, Michael, & Mohamed, 2006).
Antitumor Activity
The exploration of novel pyrazole derivatives, including those with oxa/thiadiazolyl and pyrazolyl moieties, has yielded compounds with significant in vitro antimicrobial and anticancer activity, surpassing the efficacy of standard drugs like doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). These results suggest the potential of these compounds as leads for the development of new anticancer agents.
Antiviral Activity
The structural versatility of compounds related to 2-(2-Chlorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone allows for their application in antiviral research as well. Various derivatives have been synthesized and evaluated for their antiviral efficacy, demonstrating the capacity of these compounds to serve as bases for the development of new antiviral drugs (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-6-2-1-5-15(16)11-19(27)26-9-3-4-14(13-26)10-18-24-20(25-28-18)17-12-22-7-8-23-17/h1-2,5-8,12,14H,3-4,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIQYNOYNXATDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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